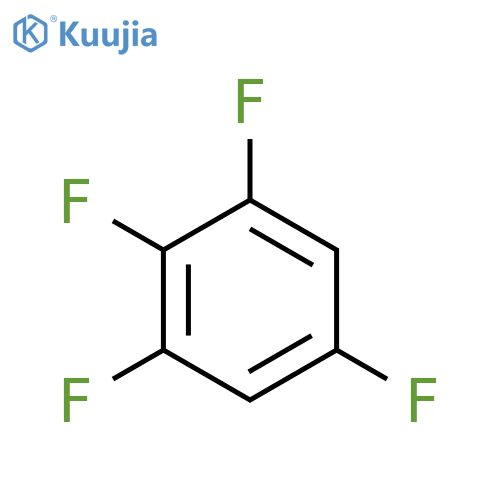

Cas no 2367-82-0 (1,2,3,5-Tetrafluorobenzene)

1,2,3,5-Tetrafluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1,2,3,5-tetrafluorobenzene

- 1,2,3,5-C6F4H2

- 1,2,3,5-tetrafluoro-benzene

- 1,2,4,6-tetrafluorobenzene

- 1,3,4,5-tetrafluorobenzene

- Benzene,1,2,3,5-tetrafluoro

- EINECS 219-126-4

- m-Tetrafluorobenzene

- Benzene, 1,2,3,5-tetrafluoro-

- BV201PZ5TV

- 1,2,3,5 Tetrafluorobenzene

- PubChem1062

- 1,2,3,5,-Tetrafluorobenzene

- Benzene,1,2,3,5-tetrafluoro-

- UHHYOKRQTQBKSB-UHFFFAOYSA-N

- PC6720

- SBB086681

- 1,2,3,5-tetra

- MFCD00000302

- FT-0606208

- UNII-BV201PZ5TV

- SCHEMBL531337

- 1.2.3.5-Tetrafluorobenzene

- T1802

- A816842

- AS-33093

- AKOS005257968

- DTXSID10178340

- 1,2,3,5-Tetrafluorobenzene, 95%

- Q27274905

- EN300-112379

- NS00049333

- 2367-82-0

- 1,2,3,5-Tetrafluorobenzene

-

- MDL: MFCD00000302

- インチ: 1S/C6H2F4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H

- InChIKey: UHHYOKRQTQBKSB-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C([H])C(=C([H])C=1F)F)F

計算された属性

- せいみつぶんしりょう: 150.00900

- どういたいしつりょう: 150.009263

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.393

- ゆうかいてん: -48 ºC

- ふってん: 84°C(lit.)

- フラッシュポイント: 4 ºC

- 屈折率: 1.4025-1.4045

- PSA: 0.00000

- LogP: 2.24300

- ようかいせい: 未確定

1,2,3,5-Tetrafluorobenzene セキュリティ情報

-

記号:

- ヒント:あぶない

- 危害声明: H225-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: R11;R36/37/38

- セキュリティの説明: S16-S26-S7-S33-S29

-

危険物標識:

- 危険レベル:3.1

- ちょぞうじょうけん:れいぞう

- セキュリティ用語:3.1

- 包装グループ:II

- 包装等級:II

- 包装カテゴリ:II

- リスク用語:R11; R36/37/38

- 危険レベル:3.1

1,2,3,5-Tetrafluorobenzene 税関データ

- 税関コード:2903890090

- 税関データ:

中国税関コード:

2903890090概要:

2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1,2,3,5-Tetrafluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-112379-0.25g |

1,2,3,5-tetrafluorobenzene |

2367-82-0 | 95% | 0.25g |

$22.0 | 2023-10-26 | |

| Enamine | EN300-112379-25.0g |

1,2,3,5-tetrafluorobenzene |

2367-82-0 | 95% | 25g |

$365.0 | 2023-06-09 | |

| Enamine | EN300-112379-5.0g |

1,2,3,5-tetrafluorobenzene |

2367-82-0 | 95% | 5g |

$126.0 | 2023-06-09 | |

| TRC | T310993-10g |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | 10g |

$ 160.00 | 2022-06-02 | ||

| Fluorochem | 003311-5g |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | 97% | 5g |

£76.00 | 2022-03-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1802-5G |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | >98.0%(GC) | 5g |

¥490.00 | 2024-04-17 | |

| TRC | T310993-1g |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | 1g |

$ 50.00 | 2022-06-02 | ||

| Alichem | A019091702-25g |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | 97% | 25g |

$297.00 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X82175-1g |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | 99% | 1g |

¥298.0 | 2023-09-05 | |

| eNovation Chemicals LLC | D380749-100g |

1,2,3,5-Tetrafluorobenzene |

2367-82-0 | 95% | 100g |

$2650 | 2024-08-03 |

1,2,3,5-Tetrafluorobenzene サプライヤー

1,2,3,5-Tetrafluorobenzene 関連文献

-

1. 691. Aromatic polyfluoro-compounds. Part XIII. Derivatives of penta- and 2,3,5,6-tetra-fluorothiophenolP. Robson,T. A. Smith,R. Stephens,J. C. Tatlow J. Chem. Soc. 1963 3692

-

2. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenylsP. L. Coe,A. E. Jukes,J. C. Tatlow J. Chem. Soc. C 1966 2323

-

Shotaro Hayashi,Yuki Togawa,Yoshihisa Kojima,Toshio Koizumi Polym. Chem. 2016 7 5671

-

4. Thermodynamic properties of fluorine compounds. Part 15.—Vapour pressures of the three tetrafluorobenzenes and 1,3,5-trichloro-2,4,6-trifluorobenzeneD. Ambrose,J. H. Ellender,C. H. S. Sprake,R. Townsend J. Chem. Soc. Faraday Trans. 1 1975 71 35

-

Samuel A. Johnson,Meghan E. Doster,Jacob Matthews,Manar Shoshani,Michelle Thibodeau,Amanda Labadie,Jillian A. Hatnean Dalton Trans. 2012 41 8135

-

6. Thermodynamic properties of fluorine compounds. Part 11.—Low-temperature heat capacities of the three tetrafluorobenzenesR. J. L. Andon,J. F. Martin J. Chem. Soc. Faraday Trans. 1 1973 69 761

-

A. L. Raza,T. Braun Chem. Sci. 2015 6 4255

-

Tejender S. Thakur,Michael T. Kirchner,Dieter Bl?ser,Roland Boese,Gautam R. Desiraju CrystEngComm 2010 12 2079

-

Joyce Wei Wei Chang,Eugene Yurong Chia,Christina Li Lin Chai,Jayasree Seayad Org. Biomol. Chem. 2012 10 2289

-

S. A. Johnson Dalton Trans. 2015 44 10905

1,2,3,5-Tetrafluorobenzeneに関する追加情報

1,2,3,5-Tetrafluorobenzene (CAS No. 2367-82-0): An Overview of a Versatile Fluorinated Aromatic Compound

1,2,3,5-Tetrafluorobenzene (CAS No. 2367-82-0) is a highly versatile fluorinated aromatic compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. This compound is characterized by its four fluorine atoms attached to the benzene ring at the 1, 2, 3, and 5 positions, which impart distinct reactivity and stability features compared to other fluorinated benzenes.

The synthesis of 1,2,3,5-tetrafluorobenzene typically involves multi-step processes, including electrophilic fluorination and substitution reactions. One common method involves the selective fluorination of 1,2-difluorobenzene using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods have been optimized to achieve high yields and selectivity, making 1,2,3,5-tetrafluorobenzene an accessible starting material for various synthetic pathways.

In the field of organic synthesis, 1,2,3,5-tetrafluorobenzene serves as a valuable building block for the preparation of complex molecules with specific functional groups. Its unique electronic properties make it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling. These reactions allow for the introduction of a wide range of substituents on the benzene ring, enabling the synthesis of diverse compounds with potential applications in pharmaceuticals, materials science, and agrochemicals.

Recent research has highlighted the potential of 1,2,3,5-tetrafluorobenzene in the development of novel pharmaceuticals. Fluorinated compounds are known for their ability to modulate biological activity and improve drug-like properties such as solubility and metabolic stability. For instance, a study published in the Journal of Medicinal Chemistry reported the use of 1,2,3,5-tetrafluorobenzene as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer pathways. The fluorine atoms in these compounds were found to enhance their binding affinity and selectivity towards the target proteins.

In addition to its pharmaceutical applications, 1,2,3,5-tetrafluorobenzene has shown promise in materials science. Fluorinated aromatic compounds are often used as precursors for the synthesis of advanced materials with unique properties such as low surface energy and high thermal stability. A recent study in Advanced Materials demonstrated the use of 1,2,3,5-tetrafluorobenzene-derived polymers in the fabrication of self-cleaning surfaces and high-performance coatings. The fluorine atoms contribute to the hydrophobic and oleophobic nature of these materials, making them highly resistant to fouling and degradation.

The environmental impact of 1,2,3,5-tetrafluorobenzene is another area of active research. While fluorinated compounds can be persistent in the environment due to their chemical stability, efforts are being made to develop sustainable synthetic methods that minimize environmental footprint. Green chemistry principles are increasingly being applied to optimize reaction conditions and reduce waste generation during the synthesis of 1,2,3,5-tetrafluorobenzene. For example, catalytic systems that use earth-abundant metals and operate under mild conditions have been developed to improve the sustainability of these processes.

In conclusion, 1,2,3,5-tetrafluorobenzene (CAS No. 2367-82-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical properties make it an indispensable reagent in organic synthesis and a valuable precursor for advanced materials and pharmaceuticals. Ongoing research continues to uncover new applications and improve synthetic methodologies for this important fluorinated aromatic compound.

2367-82-0 (1,2,3,5-Tetrafluorobenzene) 関連製品

- 551-62-2(1,2,3,4-Tetrafluorobenzene)

- 327-54-8(1,2,4,5-tetrafluorobenzene)

- 392-56-3(Hexafluorobenzene)

- 363-72-4(1,2,3,4,5-pentafluorobenzene)

- 367-23-7(1,2,4-Trifluorobenzene)

- 1489-53-8(1,2,3-Trifluorobenzene)

- 25235-85-2(4-Chloroindole)

- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)

- 2287343-61-5(tert-butyl 3-[(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)